(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine
Description
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a synthetic xanthine derivative with a substituted styryl group at position 8 of the purine core. Its structure includes:
- 1,3-Diethyl groups: Enhances lipophilicity and modulates adenosine receptor binding.
- 7-Methyl group: Stabilizes the xanthine core and influences metabolic stability.
- (E)-Styryl substituent at position 8: Features a 3-hydroxy-4-methoxyphenyl group, contributing to electronic and steric interactions with target receptors.
Properties
IUPAC Name |
1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVNUMNTIZJFG-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155272-04-1 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Traube Synthesis Adaptation
The process begins with the condensation of 1,3-diethylurea and ethyl cyanoacetate in acetic anhydride, forming 1,3-diethyl-4-imino-dihydrouracil. Subsequent nitrosation with sodium nitrite in acetic acid yields the isonitroso intermediate, which is reduced using sodium dithionite to produce 5,6-diamino-1,3-diethyluracil. Cyclization with formic acid and sodium formate closes the imidazole ring, yielding 1,3-diethylxanthine. Methylation at the 7-position is achieved via treatment with methyl iodide in dimethylformamide (DMF) under basic conditions.
Key Reaction Conditions:
8-Styryl Functionalization Strategies
Introducing the (E)-3-hydroxy-4-methoxystyryl group at position 8 requires precision to ensure regioselectivity and stereocontrol. Two predominant methods emerge from the literature.
Oxidative Cyclization of Schiff Bases
Adapting the method from, 5,6-diamino-1,3-diethyl-7-methyluracil is condensed with 3-hydroxy-4-methoxycinnamaldehyde in ethanol to form a Schiff base. Oxidative cyclization using meta-chloroperbenzoic acid (m-CPBA) in acetonitrile induces ring closure, yielding the 8-styrylxanthine derivative.
Optimization Insights:
Palladium-Catalyzed Cross-Coupling
An alternative route involves Suzuki-Miyaura coupling between 8-bromo-1,3-diethyl-7-methylxanthine and (E)-3-hydroxy-4-methoxystyrylboronic acid. This method, inferred from analogous xanthine syntheses, employs Pd(PPh₃)₄ as a catalyst in a tetrahydrofuran (THF)/water mixture with Na₂CO₃ as a base.
Critical Parameters:
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Protection Strategy: The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
The final product is validated via spectroscopic and chromatographic methods:
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¹H NMR (DMSO-d₆): δ 13.74 (s, 1H, N⁷-H), 7.96–7.40 (m, 4H, styryl-H), 4.12 (q, 4H, -OCH₂CH₃), 3.49 (s, 3H, N⁷-CH₃), 3.27 (s, 3H, OCH₃).
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Mass Spectrometry: m/z 370.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₂N₄O₄.
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
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Solubility Issues: The 8-styryl group reduces solubility in polar solvents. Recrystallization from ethanol/water (3:1) improves purity.
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Regioselectivity: Competing reactions at N⁹ are suppressed by steric bulk from the 1,3-diethyl groups.
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Oxidative Degradation: Storage under argon at −20°C prevents decomposition of the styryl moiety .
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde derivatives.
Reduction: Formation of 1,3-diethyl-8-(3-hydroxy-4-methoxyphenylethyl)-7-methylxanthine.
Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit phosphodiesterase enzymes, which play a role in various physiological processes.
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
Therapeutic Potential: Explored for its potential use in treating neurodegenerative diseases due to its neuroprotective properties.
Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various disease models.
Industry
Pharmaceuticals: Potential use as a lead compound for the development of new drugs.
Cosmetics: Possible applications in anti-aging products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine involves:
Enzyme Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules.
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: Modulating the activity of inflammatory mediators and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
KW-6002 [(E)-8-(3,4-Dimethoxystyryl)-1,3-Diethyl-7-methylxanthine]
Structural Differences :
- Substituents on styryl group : KW-6002 has 3,4-dimethoxy, whereas the target compound replaces the 3-methoxy with a hydroxyl group.
Functional Implications : - Receptor Binding: KW-6002 is a potent adenosine A2A antagonist (Ki = 13 nM) .
- Pharmacokinetics : The hydroxyl group increases polarity, which could decrease metabolic stability compared to KW-6002’s dimethoxy group .
Biological Activity : KW-6002 demonstrated neuroprotection in MPTP-induced Parkinson’s models by reducing necrotic changes in Purkinje fibers . The target compound’s hydroxyl group may enhance antioxidant activity, as seen in hydroxy-substituted analogs .
KF17837 [(E)-1,3-Dipropyl-8-(3,4-Dimethoxystyryl)-7-methylxanthine]
Structural Differences :
- Alkyl groups : KF17837 has 1,3-dipropyl instead of diethyl.
Functional Implications : - Receptor Affinity: The dipropyl groups increase adenosine A2A antagonism (Ki = 1 nM) compared to diethyl derivatives . The target compound’s shorter alkyl chains may reduce potency but improve selectivity.
- Lipophilicity : Dipropyl groups enhance membrane permeability, whereas diethyl groups balance lipophilicity and solubility .
8-(3-Nitrostyryl)-1,3-Diethyl-7-methylxanthine
Structural Differences :
- Substituent on styryl group : Nitro group at the 3-position.
Functional Implications : - Electron Effects : The nitro group’s electron-withdrawing nature increases receptor binding potency but may introduce toxicity risks.
Comparison with Classic Xanthines
| Compound | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | 1,3-Diethyl; 8-(3-OH-4-OMe-styryl) | High specificity for A2A receptors | Neuroprotective, antioxidant |
| Caffeine | 1,3,7-Trimethyl | Non-selective adenosine antagonist | CNS stimulant |
| Theophylline | 1,3-Dimethyl | PDE inhibition, bronchodilator | Asthma treatment |
| Theobromine | 3,7-Dimethyl | Mild stimulant | Diuretic, vasodilator |
Key Differences :
- The target compound’s styryl group and diethyl/methyl substitution confer receptor specificity absent in classic xanthines.
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) and Solubility
| Compound (Adduct) | m/z | Predicted CCS (Ų) | Solubility |
|---|---|---|---|
| Target ([M+H]+) | 399.20268 | 199.7 | Moderate in DMSO |
| KW-6002 ([M+H]+) | 385.19 | ~195 (estimated) | Similar to target |
| 8-(3-Nitrostyryl) | 366.17 | 210.3 | Low in water |
Its hydroxyl group improves aqueous solubility compared to nitro or methoxy analogs .
Biological Activity
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its synthesis, structure-activity relationships, and various biological effects supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a xanthine core substituted with diethyl and methoxystyryl groups, which are critical for its biological activity.
Adenosine Receptor Antagonism
Research indicates that this compound acts primarily as an antagonist for the A1 and A2A adenosine receptors. These receptors are implicated in various physiological processes, including neurotransmission and cardiovascular function.
- Affinity Studies : The compound exhibits a high binding affinity for both A1 and A2A receptors. In comparative studies, it was found that the introduction of para-substituents on the phenoxymethyl side-chain enhanced A2A receptor affinity while decreasing A1 affinity, indicating a nuanced interaction with these receptors .
Potential Therapeutic Applications
- Neurological Disorders : The antagonistic properties at adenosine receptors suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The modulation of adenosine signaling pathways may alleviate symptoms or slow disease progression .
- Antidepressant Activity : The compound has been investigated for its antidepressant properties. Xanthine derivatives have shown promise in preclinical studies as potential treatments for mood disorders .
- Anti-cancer Effects : Some studies suggest that xanthine derivatives can sensitize cancer cells to treatments by inducing apoptotic pathways. This property may be leveraged in developing adjunct therapies for certain cancers .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves multi-step organic reactions that modify the xanthine scaffold to enhance its biological activity. Structure-activity relationship studies reveal that:
- Substituent Effects : The nature and position of substituents on the xanthine core significantly influence receptor binding affinities. For instance, replacing methyl groups with ethyl groups generally increases binding affinities for both A1 and A2A receptors .
Case Study 1: Neuroprotective Effects
In a study involving rodent models of neurodegeneration, this compound was administered to evaluate its neuroprotective effects against oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting a protective role through adenosine receptor modulation.
Case Study 2: Cancer Cell Sensitization
Another investigation focused on lung carcinoma cells treated with radiation in conjunction with this compound. The study found that pre-treatment with the compound enhanced apoptosis rates and reduced tumor viability post-radiation exposure, highlighting its potential as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-1,3-diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine, and how do reaction conditions influence stereoselectivity?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine residues in 8-hydrazinemethylxanthine derivatives react with carbonyl compounds (e.g., aldehydes/ketones) in aqueous dioxane with glacial acetic acid catalysis to form styryl derivatives . Stereoselectivity is controlled by reaction temperature and solvent polarity. NMR spectroscopy (e.g., singlet at 9.83 ppm for NH groups) confirms structural integrity .
Q. How is the structural identity of this xanthine derivative validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the (E)-configuration of the styryl group and hydrogen-bonding patterns. High-resolution data (>1.0 Å) and twinning analysis ensure accuracy in stereochemical assignments .
Q. What adenosine receptor subtypes does this compound target, and how is specificity determined?
- Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]DPCPX for A₁ receptors) and functional assays (cAMP modulation for A₂ₐ receptors) quantify selectivity. For instance, (E)-styryl substitution at position 8 enhances A₂ₐ affinity (>100-fold selectivity over A₁), validated in MPTP-induced Parkinson’s models .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of the (E)-isomer while minimizing byproducts?
- Methodology : Reaction kinetics studies suggest using polar aprotic solvents (e.g., DMF) at 60–80°C to favor the (E)-isomer. Chromatographic separation (HPLC with C18 columns) and kinetic trapping via acid quenching reduce Z-isomer contamination. Yields >75% are achievable with <5% impurities .
Q. What experimental designs are critical for evaluating neuroprotective effects in Parkinson’s disease models?
- Methodology : In MPTP-treated mice, administer the compound (1–10 mg/kg, i.p.) pre- and post-neurotoxin exposure. Use one-way ANOVA with Bonferroni correction to compare dopamine depletion (HPLC) and motor deficits (rotarod tests). Include controls for adenosine receptor specificity (e.g., DPCPX for A₁ antagonism) .
Q. How should conflicting data on receptor binding affinities be resolved?
- Methodology : Discrepancies arise from assay conditions (e.g., cell lines vs. native tissues). Validate using heterologous competition assays in HEK-293 cells transfected with human A₂ₐ receptors. Normalize data to endogenous adenosine levels and use Schild regression analysis to calculate pA₂ values .
Q. What challenges arise in crystallizing this xanthine derivative, and how are they mitigated?
- Methodology : Low solubility in aqueous buffers complicates crystallization. Use vapor diffusion with PEG 4000 as a precipitant and co-crystallize with A₂ₐ receptor fragments to stabilize the complex. SHELXD for phase determination and iterative refinement with SHELXE improve resolution .
Q. What mechanisms underlie its dual role in myopia progression and metabolic disorders?
- Methodology : In retinal pigment epithelium (RPE), the compound modulates ADORA2A-DRD2 heterodimers, increasing pERK1/2 expression (Western blot). For metabolic studies, nested case-control analyses (multivariable logistic regression) link 7-methylxanthine derivatives to type 2 diabetes risk (AUC = 0.92) via uric acid modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
